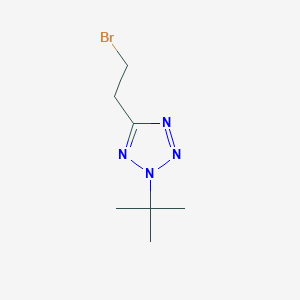

5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

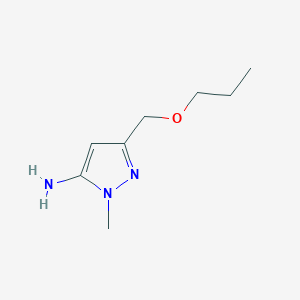

5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole, commonly referred to as BETT, is a tetrazole derivative that has gained attention in recent years due to its unique properties and potential applications in various fields of research. BETT has been studied extensively for its ability to act as a potent nucleophile and its potential as a versatile building block for the synthesis of novel compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Tetrazole derivatives, including compounds similar to "5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole", are valuable intermediates in the synthesis of heterocyclic compounds. These compounds are utilized in the development of energetic materials and pharmacologically active molecules due to their unique structural features and reactivity patterns. For example, tetrazole energetic metal complexes (TEMCs) have been studied for their potential as energetic materials, highlighting the synthesis advantages such as high yield, mild reaction conditions, and environmental benignity. Similarly, the tautomerism and decomposition of amino-tetrazoles have been extensively reviewed, demonstrating the importance of tetrazole derivatives in understanding reaction mechanisms and designing novel compounds with desired properties (Li Yin-chuan, 2011) (Zheng Hui-hui, 2009).

Pharmacological Applications

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities such as antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Compounds containing the tetrazole ring can mimic the carboxylic acid functionality, offering advantages in terms of lipophilicity, bioavailability, and reduced side effects in drug development. This highlights the role of tetrazole derivatives, including those related to "5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole", in the design and development of new therapeutic agents with improved pharmacokinetic profiles (P. Patowary, B. Deka, D. Bharali, 2021).

Environmental and Material Science Applications

Tetrazole derivatives also find applications in environmental and material science, particularly in the design of novel materials with specific functionalities. For instance, the study of novel brominated flame retardants, including tetrazole-based compounds, is critical for understanding their occurrence, environmental fate, and potential toxicity. Such research is pivotal in developing materials that are less harmful to the environment while maintaining the desired flame-retardant properties (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).

properties

IUPAC Name |

5-(2-bromoethyl)-2-tert-butyltetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrN4/c1-7(2,3)12-10-6(4-5-8)9-11-12/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVQASIRJPOEQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398595.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2398599.png)

![4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2398605.png)

![(E)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2398608.png)

![3-Methoxy-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2398613.png)